![molecular formula C19H21N5O4S B2882090 1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334374-86-5](/img/structure/B2882090.png)
1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]oxazol ring, a piperidine ring, and an oxadiazol ring . These types of compounds are often synthesized for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as FT-IR, 1H-NMR, and Mass spectroscopy are typically used to characterize such compounds .Scientific Research Applications
Antitubercular Activity
This compound has been studied for its potential use in the treatment of tuberculosis. Research indicates that derivatives of benzoxazole-thiol, such as the one , have shown increased potency against Mycobacterium tuberculosis. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties might be responsible for the powerful anti-mycobacterial activity displayed by these derivatives .
Cancer Research
Benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human pancreatic adenocarcinoma and human non-small cell lung carcinoma. These studies are crucial for developing new chemotherapeutic agents .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules with potential pharmacological activities. It’s used in the synthesis of various heterocyclic compounds that are prevalent in many drugs .
Enzyme Inhibition
Compounds containing the benzoxazole moiety have been investigated for their ability to inhibit certain enzymes. This is particularly relevant in the design of drugs that target specific metabolic pathways within pathogens or cancer cells .
Pharmacokinetics
The molecular structure of this compound suggests it may have favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These properties are essential for the development of new drugs .
Docking Studies
Docking studies are computational simulations used to predict how a molecule like this compound will bind to a target protein. This is a vital step in drug design, as it helps to understand the potential efficacy and mechanism of action of new therapeutic agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-12-21-16(28-23-12)10-20-18(26)13-6-8-24(9-7-13)17(25)11-29-19-22-14-4-2-3-5-15(14)27-19/h2-5,13H,6-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKMFBOANBMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.